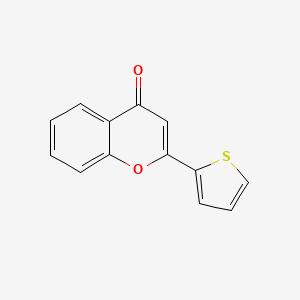

2-(2-Thienyl)chromone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRZYWRWYPZUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978834 | |

| Record name | 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-63-8 | |

| Record name | 2-(2-Thienyl)chromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Thienyl Chromone and Its Analogs

Classical Approaches to 2-(2-Thienyl)chromone Core Synthesis

Traditional methods for synthesizing the 2-(2-Thienyl)chromone core have laid the groundwork for the development of more advanced procedures. These classical routes often involve multi-step sequences and have been instrumental in providing access to a range of chromone (B188151) derivatives.

Baker-Venkataraman Rearrangement-Based Syntheses

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the chromone ring system. wikipedia.org

In the context of 2-(2-Thienyl)chromone synthesis, a modified Baker-Venkataraman transformation has been utilized. This approach involves the reaction of an appropriate o-hydroxyacetophenone with thiophene-2-acroyl chloride in a suitable solvent like acetone (B3395972) with potassium carbonate. core.ac.uk This method has been successfully applied to synthesize various hydroxy- and substituted-2-(2'-vinylthiophene)chromones. core.ac.uk A key advantage of this method is its ability to directly afford the chromone derivative. core.ac.uk

| Reactant 1 | Reactant 2 | Product | Reference |

| Respropiophenone | Thiophene-2-acroyl chloride | 7-hydroxy-3-methyl-2-(2'-vinylthiophene)chromone | core.ac.uk |

| 2,4-Dihydroxyphenyl benzyl (B1604629) ketone | Thiophene-2-acroyl chloride | 7-hydroxy-3-phenyl-2-(2'-vinylthiophene)chromone | core.ac.uk |

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation is another fundamental reaction in organic synthesis, involving the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is pivotal in the formation of chalcones, which are precursors to flavanones and chromones. wikipedia.orgorientjchem.org

For the synthesis of 2-(2-Thienyl)chromone, a Claisen-Schmidt condensation would typically involve the reaction of a substituted 2'-hydroxyacetophenone (B8834) with 2-naphthaldehyde (B31174) to form a chalcone (B49325) intermediate. orientjchem.org This chalcone can then be cyclized to the corresponding flavanone. While the provided search results detail the use of this method for naphthyl-substituted chromanones, the principle can be extended to the synthesis of thienyl-substituted analogs by using 2-thiophenecarboxaldehyde as the starting aldehyde. The reaction is often carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. gu.se

Oxidative Cyclization Strategies

Oxidative cyclization of 2'-hydroxychalcones is a common and effective method for the synthesis of flavones and related chromones. core.ac.uk This strategy involves the formation of the chromone ring through an oxidation reaction that induces cyclization. A widely used reagent system for this transformation is dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂). core.ac.uk This system is known to efficiently convert 2'-hydroxychalcones to flavones. core.ac.uk

The synthesis of halogenated chromones has been achieved through the oxidative cyclization of the corresponding 2'-hydroxychalcones. core.ac.uk For instance, 5'-fluoro-2'-hydroxychalcone (B3039980) can be cyclized to 6-fluoro-3-hydroxyflavone using alkaline hydrogen peroxide. core.ac.uk This methodology can be adapted for the synthesis of 2-(2-Thienyl)chromone by starting with the appropriate 2'-hydroxy-2-thienylchalcone.

Modern Catalytic and Green Chemistry Syntheses of 2-(2-Thienyl)chromone

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often utilize catalysts to improve reaction rates and selectivity, and they frequently align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions.

Phase Transfer Catalysis (PTC) Methods

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. wisdomlib.orgcrdeepjournal.org This method can lead to higher yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org

A facile Baker-Venkataraman synthesis of flavones has been developed using phase transfer catalysis, highlighting the potential of this method for chromone synthesis. wikipedia.org While the direct application of PTC to the synthesis of 2-(2-Thienyl)chromone is not explicitly detailed in the provided results, the principles of PTC in promoting the Baker-Venkataraman rearrangement suggest its applicability. The use of PTC can offer milder reaction conditions and improved efficiency compared to traditional methods.

| Catalyst Type | Role in Synthesis | Potential Advantage | Reference |

| Quaternary ammonium salts | Facilitate transfer of anions between phases | Milder reaction conditions, increased reaction rates | wisdomlib.orgcrdeepjournal.org |

| Phosphonium salts | Facilitate transfer of anions between phases | Milder reaction conditions, increased reaction rates | crdeepjournal.org |

| Crown ethers | Solubilize inorganic salts in organic solvents | Enhanced reactivity | wisdomlib.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been widely employed in the synthesis of complex organic molecules. nih.gov

The synthesis of chromone derivatives can be achieved through transition metal-free intramolecular Ullmann-type O-arylation. d-nb.info However, transition metal catalysis offers versatile routes. For instance, palladium-catalyzed oxidative arylation of chromones at the C-2 position has been reported. nih.gov While this method functionalizes an existing chromone, related coupling strategies can be envisioned for the de novo synthesis of 2-(2-Thienyl)chromone. For example, a Suzuki or Stille coupling reaction could potentially be used to couple a 2-thienylboronic acid (or stannane) with a suitably functionalized chromone precursor. researchgate.net Furthermore, ruthenium(II)-catalyzed C-H activation and annulation of salicylaldehydes with alkynes provides a direct route to chromones and has been shown to tolerate a range of functional groups. researchgate.net

A recent study also described a TFA-promoted three-component annulation reaction for the synthesis of 2-chromonyl-3-hydrazono-chromones, which tolerated a 2-thienyl substituted substrate, albeit in a lower yield compared to other derivatives. acs.org

Metal-Free Oxidative Rearrangement Processes

A notable metal-free approach for the synthesis of 2-(2-thienyl)chromone involves an oxidative rearrangement process. This method utilizes [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to mediate an oxidative 1,2-aryl carbon-carbon migration in α,β-unsaturated diaryl ketones. ontosight.ai This skeletal rearrangement presents a valuable alternative to traditional metal-catalyzed reactions, offering a new platform for synthetic and mechanistic studies in the field of chromone synthesis. ontosight.ai The process transforms α,β-unsaturated diaryl ketones into α-aryl-β,β-ditosyloxy ketones, which can then be further processed to yield the desired chromone structures. ontosight.ai

Eco-Friendly Annulation Reactions Utilizing o-Hydroxyaryl Enaminones

The use of o-hydroxyaryl enaminones as starting materials has become a cornerstone for the eco-friendly and efficient synthesis of chromone derivatives. These compounds are highly reactive and readily prepared, making them ideal precursors. youtube.comresearchgate.net

One prominent strategy involves the reaction of o-hydroxyaryl enaminones with aryldiazonium salts. youtube.comnih.gov A significant development is a divergent synthesis method that, by switching the solvent, can selectively produce either 2-alkoxy-3-hydrazono-chromones or 2-chromonyl-3-hydrazono-chromones at room temperature. nih.gov In this context, an o-hydroxyaryl enaminone bearing a 2-thienyl group was successfully employed, yielding the corresponding product, albeit in a modest yield of 48% compared to other substituted analogs. nih.gov This demonstrates the viability of using enaminone-based annulation for the direct construction of the 2-(2-thienyl)chromone framework.

Visible-light-induced reactions offer another green synthetic route. A photocatalytic radical cascade reaction of o-hydroxyaryl enaminones with reagents like ethyl bromodifluoroacetate allows for the synthesis of functionalized chromones under mild conditions. rsc.org While this specific example leads to 3-CF2-containing chromones, the underlying principle of using light as a sustainable energy source is broadly applicable to chromone synthesis from enaminone precursors. rsc.org

Strategies for Derivatization and Structural Modification of 2-(2-Thienyl)chromone

Introduction of Substituents on the Chromone Ring System

Substituents can be readily introduced onto the benzene (B151609) ring of the chromone system by utilizing appropriately substituted o-hydroxyaryl enaminones as starting materials. Research has demonstrated that a range of functional groups, including both electron-donating and electron-withdrawing substituents, are well-tolerated in these synthetic schemes. rsc.org The choice of substituent on the enaminone's aromatic ring directly translates to the substitution pattern on the final chromone product.

The following table, adapted from visible-light-induced synthesis of related chromones, illustrates the scope of substituents that can be incorporated onto the chromone ring system. rsc.org

Table 1: Examples of Substituents on the Chromone Ring via Substituted o-Hydroxyaryl Enaminones

| Substituent on Phenyl Ring | Position | Resulting Chromone Product |

|---|---|---|

| Fluoro | 5 | 6-Fluoro-3-(difluoromethyl)chromone |

| Chloro | 5 | 6-Chloro-3-(difluoromethyl)chromone |

| Methyl | 5 | 6-Methyl-3-(difluoromethyl)chromone |

| Methoxyl | 5 | 6-Methoxy-3-(difluoromethyl)chromone |

| Cyano | 5 | 6-Cyano-3-(difluoromethyl)chromone |

| Fluoro | 4 | 7-Fluoro-3-(difluoromethyl)chromone |

| Chloro | 4 | 7-Chloro-3-(difluoromethyl)chromone |

| Methyl | 4 | 7-Methyl-3-(difluoromethyl)chromone |

| Methoxyl | 4 | 7-Methoxy-3-(difluoromethyl)chromone |

Modification of the Thiophene (B33073) Moiety

The thiophene ring itself is a versatile heterocycle that can undergo further functionalization, primarily through electrophilic substitution. Thiophene is a π-electron rich aromatic system, making it more reactive than benzene towards electrophiles. ucalgary.ca Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the 2-position. ucalgary.caquora.com

In the case of 2-(2-thienyl)chromone, the thiophene ring is already substituted at its C2 position by the chromone core. The remaining positions available for substitution are C3, C4, and C5. Based on the principles of electrophilic substitution in thiophenes, the C5 position is the most activated and nucleophilic, making it the most likely site for further reaction. quora.com Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to introduce substituents primarily at the 5-position of the thienyl group.

Synthesis of Dimeric and Polymeric 2-(2-Thienyl)chromone Analogs

Dimeric analogs of chromones have been successfully synthesized using o-hydroxyphenylenaminones and aryldiazonium salts. nih.gov A notable example is the selective synthesis of 2-chromonyl-3-hydrazono-chromones. This reaction involves a chromone annulation process where one molecule of an o-hydroxyphenylenaminone effectively acts as a nucleophile to attack an intermediate derived from another, leading to a dimeric structure linking two chromone units. nih.gov Crucially, this methodology was successfully applied to a substrate containing a 2-thienyl group, demonstrating a direct pathway to dimeric structures of 2-(2-thienyl)chromone. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-(2-Thienyl)chromone provides characteristic signals for the protons on both the chromone (B188151) and thiophene (B33073) moieties. The chemical shifts (δ) are influenced by the electronic environment, including the proximity to electronegative atoms and unsaturated systems. libretexts.orglibretexts.org Protons on aromatic rings, like those in the chromone and thiophene structures, typically resonate in the downfield region of the spectrum. libretexts.org

In a typical ¹H NMR spectrum of a 2-(2-thienyl)chromone derivative, the protons of the chromone ring and the thiophene ring can be distinguished. For instance, in a study of related 3-alkoxy-2-thienylchromones, the proton at the 5-position of the chromone ring (H-5) appeared as a doublet of doublets, while the thiophene protons exhibited their own characteristic splitting patterns. semanticscholar.org The exact chemical shifts and coupling constants can vary depending on the substitution pattern on the chromone and thiophene rings. semanticscholar.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) |

| Chromone H-5 | 8.15 - 8.27 | dd (doublet of doublets) | Jm,o = 2.4 - 2.5, Jo = 8.9 - 9.1 |

| Chromone H-7 | 7.57 - 7.65 | m (multiplet) | - |

| Chromone H-8 | 7.40 - 7.41 | d (doublet) | Jo = 8.8 - 9.0 |

| Chromone H-6 | 7.57 - 7.60 | dd (doublet of doublets) | Jm,o = 2.5 - 2.6, Jo = 9.0 - 9.1 |

| Thiophene H-3' | ~7.85 | d (doublet) | J3',4' = ~3.8 |

| Thiophene H-4' | ~7.10 | dd (doublet of doublets) | Jallyl = ~1.0, J4',3' = ~3.8 |

| Thiophene H-5' | - | - | - |

| Chromone H-3 | 6.11 - 6.95 | d (doublet) or s (singlet) | Jallyl = ~1.1 or - |

Note: The data presented is a generalized representation based on reported values for similar structures and may vary for the specific parent compound. The numbering of protons follows standard chemical nomenclature.

The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in In 2-(2-Thienyl)chromone, distinct signals are observed for each non-equivalent carbon atom. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. bhu.ac.inlibretexts.org

The carbonyl carbon (C-4) of the chromone ring is characteristically found at the most downfield position, generally in the range of 175-178 ppm. asianpubs.org The carbons of the aromatic rings appear in the approximate range of 115-160 ppm. libretexts.orgsavemyexams.com The specific chemical shifts are influenced by the substitution and the electronic environment. For instance, carbons directly attached to the electronegative oxygen atom (C-2 and C-8a) are shifted downfield. libretexts.orgasianpubs.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) Range |

| C-2 | 154.0 - 165.8 |

| C-3 | 112.9 - 134.5 |

| C-4 (C=O) | 175.5 - 178.4 |

| C-4a | 121.4 - 135.5 |

| C-5 | 121.2 - 124.7 |

| C-6 | 124.1 - 131.2 |

| C-7 | 125.3 - 133.2 |

| C-8 | 117.0 - 119.7 |

| C-8a | 147.6 - 161.2 |

| C-2' (Thiophene) | ~146.2 |

| C-3' (Thiophene) | ~128.4 |

| C-4' (Thiophene) | ~130.5 |

| C-5' (Thiophene) | ~126.8 |

Note: These values are based on literature data for substituted chromones and thiophenes and serve as a general guide. asianpubs.orgmdpi.com

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the chromone and thiophene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). epfl.chsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the thiophene ring to the C-2 position of the chromone skeleton. epfl.ch

Through the combined use of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in the 2-(2-Thienyl)chromone molecule can be achieved. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the molecular vibrations and is used to identify functional groups and structural features. americanpharmaceuticalreview.comedinst.comnih.gov

The IR and Raman spectra of 2-(2-Thienyl)chromone are dominated by the characteristic vibrations of the chromone skeleton. The most prominent band is typically the C=O stretching vibration of the γ-pyrone ring, which appears as a strong absorption in the IR spectrum, usually in the region of 1600–1650 cm⁻¹. semanticscholar.org

Other characteristic vibrations of the chromone ring include C=C stretching vibrations of the aromatic and pyrone rings, which are observed in the 1400–1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring typically appear in the 3000–3100 cm⁻¹ range. iosrjournals.org In-plane and out-of-plane C-H bending vibrations are found in the fingerprint region (below 1300 cm⁻¹). iosrjournals.org Skeletal vibrations, which involve the coupled motion of multiple atoms in the ring system, occur at lower frequencies. dcu.ie

The presence of the thiophene ring introduces additional vibrational modes. The aromatic C-H stretching vibrations of the thiophene ring also fall in the 3000–3100 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations within the thiophene ring typically appear as two bands near 1590 and 1400 cm⁻¹. globalresearchonline.net

A key vibrational mode for the thiophene ring is the C-S stretching vibration. This mode has been reported to appear in the range of 608-852 cm⁻¹. iosrjournals.org The C-H in-plane bending vibrations for thiophene are generally observed between 909-1283 cm⁻¹, while the out-of-plane bending vibrations are found in the 710-832 cm⁻¹ range. iosrjournals.org The precise positions of these bands can be influenced by the substitution pattern on the ring.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Chromone | C=O Stretch | 1600 - 1650 |

| Chromone | Aromatic C=C Stretch | 1400 - 1600 |

| Chromone/Thiophene | Aromatic C-H Stretch | 3000 - 3100 |

| Thiophene | Ring C=C Stretch | 1400 - 1590 |

| Thiophene | C-S Stretch | 600 - 850 |

| Chromone/Thiophene | C-H In-plane Bend | 900 - 1300 |

| Chromone/Thiophene | C-H Out-of-plane Bend | 700 - 1000 |

Note: This table provides a general overview of the expected vibrational frequencies. Experimental values may vary based on the physical state of the sample and specific molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in elucidating the elemental composition and structure of molecules.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the molecular formula of a compound. miamioh.edu For instance, the molecular formula of a chromone derivative was confirmed as C₁₉H₁₆OS through HRMS analysis. core.ac.uk This level of precision allows for the unambiguous determination of the elemental composition, a critical step in the identification of new compounds.

Table 1: Exemplary HRMS Data for a Chromone Derivative

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆OS |

| Ion Observed | [M+Na]⁺ |

| Calculated Exact Mass | 249.1097 |

| Found Mass | 249.1094 |

This table illustrates how HRMS data is presented, showing the calculated and found masses for a specific molecular ion, leading to the confirmation of the molecular formula. miamioh.edu

Electron impact mass spectrometry (EI-MS) induces fragmentation of the parent molecule, and the resulting fragmentation pattern provides valuable information about the molecule's structural connectivity. libretexts.org The chromone ring typically undergoes a characteristic retro-Diels-Alder fragmentation. asianpubs.orgresearchgate.net

In the mass spectra of heterocyclically substituted chromones, the fragmentation pathways of both the chromone and the heterocyclic substituent are observed. asianpubs.orgresearchgate.net For example, in the mass spectrum of 6-chloro-3-[2-(3-methyl-5-(2-thienyl)-1H-pyrazol-1-yl)-4-thiazolyl]-2-methylchromone, fragments corresponding to the thiazole (B1198619) ring are clearly identifiable. asianpubs.org Similarly, the fragmentation of benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives shows characteristic cleavage of C-C and C-N bonds, providing insights into their structures. nih.gov The analysis of these patterns allows for the piecing together of the molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org Molecules containing chromophores, which are light-absorbing groups, can be effectively studied using this technique. msu.edu The chromone ring system is a known chromophore. gu.se

In molecules with conjugated π systems, such as 2-(2-thienyl)chromone, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.orgmsu.edu The UV-Vis spectra of chromone derivatives typically show multiple absorption bands corresponding to various electronic transitions. arkat-usa.orgconicet.gov.ar For example, the UV-Vis spectrum of 6-amino-2-trifluoromethylchromone in methanol (B129727) exhibits absorption maxima (λmax) at 240 nm and 287 nm. conicet.gov.ar These transitions are often of the n →π* and π→π* types. elte.hu

Table 2: UV-Vis Absorption Data for a Chromone Derivative

| Compound | Solvent | λmax (nm) |

| 6-Amino-2-trifluoromethylchromone | Methanol | 240, 287 |

This table provides an example of the absorption maxima observed for a substituted chromone in a specific solvent. conicet.gov.ar

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many chromone derivatives exhibit fluorescence, and their emission properties are sensitive to their molecular structure and environment. gu.se

The introduction of a thienyl group can influence the fluorescence properties of the chromone scaffold. Studies on various chromone derivatives have shown that the formation of photoproducts upon UV irradiation can lead to an enhancement of fluorescence intensity. arkat-usa.org Some thienyl-substituted chromones exhibit fluorescence only after UV irradiation, which induces a photochemical reaction to a fluorescent species. arkat-usa.orgresearchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds. researchgate.net For instance, certain 2-thienyl conjugated chromones have been shown to possess significantly enhanced fluorescence quantum yields compared to their phenyl or furyl counterparts. rsc.org

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure

The crystal structures of several chromone derivatives have been determined using this method. conicet.gov.arresearchgate.net For example, the crystal structure of 6-nitro-2-trifluoromethylchromone was solved, revealing that the fused rings are coplanar and providing details about the conformation of the trifluoromethyl group. conicet.gov.ar This technique is invaluable for understanding the supramolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the solid state. mdpi.com

Computational and Theoretical Investigations of 2 2 Thienyl Chromone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2-(2-Thienyl)chromone, DFT calculations would be instrumental in optimizing its molecular geometry to find the most stable arrangement of its atoms. These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a high level of theory to study molecular systems without empirical parameters. These methods, while computationally more intensive than DFT, can provide very accurate results for electronic energies and wavefunctions.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally faster and can be applied to larger molecular systems. A comparative study using these different levels of theory would provide a comprehensive understanding of the electronic characteristics of 2-(2-Thienyl)chromone.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and shape of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2-(2-Thienyl)chromone, this analysis would predict its reactivity in various chemical reactions and its potential as an electronic material. A data table summarizing these energy values would be a standard inclusion in such a study.

Conformational Analysis and Energy Landscapes

The 2-(2-Thienyl)chromone molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the chromone (B188151) and thienyl rings. Conformational analysis involves mapping the potential energy surface of the molecule as a function of this rotational angle.

By performing these calculations, researchers can identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. This analysis provides the energy barriers for rotation, which are crucial for understanding the molecule's dynamic behavior. The results are typically visualized as a potential energy landscape, showing the relative energies of different conformations.

Mechanistic Insights from Computational Simulations

Computational simulations can elucidate the step-by-step mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Reaction Pathway Elucidation for 2-(2-Thienyl)chromone Synthesis

Computational studies can be employed to investigate the reaction pathways for the synthesis of 2-(2-Thienyl)chromone. By modeling the reactants, intermediates, transition states, and products, the entire reaction coordinate can be mapped out.

These simulations would involve locating the transition state structures and calculating their activation energies. The reaction mechanism with the lowest activation energy barrier would be identified as the most probable pathway. This information is invaluable for optimizing synthetic procedures to improve reaction yields and reduce byproducts.

Transition State Characterization

Transition State (TS) theory is a fundamental concept in understanding the dynamics of chemical reactions, providing insights into the structural and energetic properties of the transient molecular entity that exists at the highest point on a reaction pathway between reactants and products. arxiv.org The characterization of this transition state is crucial for determining reaction rates and elucidating reaction mechanisms. arxiv.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these high-energy structures.

For a given reaction, such as an isomerization or a cycloaddition involving 2-(2-Thienyl)chromone, computational studies would typically involve mapping the potential energy surface to locate the saddle point corresponding to the transition state. mdpi.com Techniques like quasi-synchronous transit (QST) or dimer methods are employed to find an initial guess for the TS geometry, which is then fully optimized. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products. mdpi.com

While these computational methodologies are well-established for characterizing transition states, specific studies detailing the transition state characterization for reactions involving 2-(2-Thienyl)chromone are not extensively documented in the reviewed literature. However, the principles have been successfully applied to understand the mechanisms of other complex organic reactions, such as the cis-trans isomerization of peptidyl-prolyl bonds catalyzed by enzymes and [3+2] cycloaddition reactions. mdpi.comnih.gov Such analyses for 2-(2-Thienyl)chromone would provide invaluable insights into its reactivity and potential transformation pathways.

Intermolecular Interaction Studies

Non-Covalent Interactions within Crystalline Structures

The supramolecular architecture of crystalline solids is governed by a complex interplay of non-covalent interactions. mdpi.commdpi.com These interactions, though weaker than covalent bonds, are directional and collectively dictate the molecular packing, stability, and physicochemical properties of the crystal. For molecules like 2-(2-Thienyl)chromone, which contain aromatic rings and heteroatoms, a variety of non-covalent interactions are expected to be significant in the solid state.

Based on crystallographic studies of related chromone and thiophene (B33073) derivatives, the following interactions are anticipated to play a crucial role in the crystal packing of 2-(2-Thienyl)chromone:

π-π Stacking Interactions: The planar aromatic systems of the chromone and thiophene rings are prone to engage in π-π stacking. These interactions are fundamental in organizing molecules into columns or layers, contributing significantly to the cohesion of the crystal lattice. mdpi.comresearchgate.net

C-H···O Hydrogen Bonds: The carbonyl oxygen of the chromone ring is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds, involving aromatic C-H donors from neighboring molecules, are commonly observed in chromone derivatives and are instrumental in forming extended molecular networks. researchgate.netresearchgate.net

C-H···π Interactions: The electron-rich π systems of the chromone and thienyl rings can act as acceptors for hydrogen atoms from adjacent molecules, leading to C-H···π interactions that further stabilize the three-dimensional structure. rsc.org

The combination and geometry of these non-covalent interactions determine the final crystal structure, influencing properties such as melting point, solubility, and bioavailability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting surface is color-mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.govmdpi.com

On a dnorm map, intense red spots indicate close intermolecular contacts (shorter than van der Waals radii) and are typically associated with hydrogen bonds and other strong interactions. nih.govnih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation. nih.gov

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 30% - 60% |

| O···H/H···O | 10% - 30% |

| C···H/H···C | 5% - 20% |

| C···C | 2% - 10% |

| S···H/H···S | 1% - 5% |

This table presents typical percentage contributions of intermolecular contacts to the total Hirshfeld surface area, based on analyses of various chromone and thienyl-substituted heterocyclic compounds. The H···H contacts generally dominate due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov

Molecular Modeling and Docking Simulations

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. espublisher.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors with their biological targets. The chromone-thiophene scaffold has been investigated as a potential inhibitor for a variety of enzymes and receptors implicated in different diseases.

The following table summarizes findings from various molecular docking studies on chromone and thiophene derivatives, illustrating their interactions with key biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| 2-Styrylchromone Derivatives | Human Kinesin Eg5 | E100, R103, S104, P105, W111, I120, Y195, L198, E199, A202, A203 | Hydrogen Bonds, Hydrophobic (π-sigma, π-alkyl), π-cation/anion |

| Chromone Analogues | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Hydrogen Bonds (essential at positions 2 and 3 of chromone ring), Favorable Coulombic Interactions |

| Chromone Derivatives | Acetylcholinesterase (AChE) | Not specified | Hydrogen Bonds, Hydrophobic Interactions |

| Thienyl Chalcone (B49325) Derivatives | Estrogen Receptor α (ERα) | Not specified | Not specified |

| Spiroquinoxalinopyrrolidine-Chromanone Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not specified | Hydrogen Bonds, Hydrophobic Interactions |

| Thiophene Derivatives | DprE1 (Decaprenylphosphoryl-β-D-ribose-2′-epimerase) | Not specified | Comparable binding mode to native ligand |

This table compiles data from molecular docking studies on various compounds containing chromone or thiophene moieties, demonstrating their potential to interact with a range of important protein targets. espublisher.comnih.govpharmacophorejournal.comnih.govsysrevpharm.orgcolab.ws

Pharmacophore Modeling of Chromone-Thiophene Scaffolds

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov Pharmacophore modeling is a crucial step in rational drug design, helping to identify the key structural motifs responsible for a compound's biological activity. longdom.org This information can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

For the chromone-thiophene scaffold, pharmacophore models have been developed based on sets of active compounds targeting specific proteins. A notable example is the development of a pharmacophore model for chromone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov A highly predictive model identified several key features essential for potent inhibition:

Two Hydrogen Bond Acceptors (A): These features are critical for forming hydrogen bonds with donor residues in the enzyme's active site. The carbonyl oxygen of the chromone ring is a prime candidate for this role.

Two Hydrophobic Regions (H): These regions interact with nonpolar pockets in the binding site, contributing to affinity and selectivity. The aromatic rings of both the chromone and thiophene moieties contribute to these hydrophobic features.

Two Aromatic Rings (R): This feature highlights the importance of the planar, aromatic nature of the rings for interactions such as π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in the active site. nih.gov

The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisosteric replacement for a phenyl ring. nih.gov Its presence can enhance binding to diverse biological targets through its electron-rich nature and ability to engage in various non-covalent interactions. nih.govnih.gov Therefore, a pharmacophore model for the chromone-thiophene scaffold effectively combines the key features of both the chromone core (hydrogen bond acceptor, aromatic/hydrophobic surface) and the thiophene ring (aromatic/hydrophobic surface, potential for sulfur-specific interactions).

Investigation of Biological Activities and Structure Activity Relationships Sar of 2 2 Thienyl Chromone Analogs

Anticancer and Cytotoxic Profile

Inhibition of Cancer Cell Proliferation

Analogs of 2-(2-Thienyl)chromone have demonstrated significant antiproliferative effects across various cancer cell lines. The cytotoxic activity of these compounds is a key area of interest in the development of new anticancer agents.

A series of 2-styrylchromone analogs, which are structurally related to 2-(2-thienyl)chromone, were synthesized and tested for their effects on a panel of carcinoma cells. nih.gov Among these, compound 4q showed the most potent antiproliferative effect, with an IC₅₀ value of 4.9 µM against HeLa cells. nih.gov Another analog, 4m , exhibited moderate activity against PC-3 prostate cancer cells with an IC₅₀ value of 28.9 µM, suggesting a degree of selectivity for certain cancer cell types. nih.gov

Similarly, studies on thieno[2,3-d]pyrimidin-4(1H)-one-based analogs, which share the thienyl moiety, also showed inhibition of human colon tumor cell growth. nih.gov Thienoisoquinoline derivatives have demonstrated potent activity against A549 (lung), HeLa (cervical), HCT-116 (colon), and MDA-MB-231 (breast) cancer cell lines, with some compounds showing submicromolar IC₅₀ values. nih.gov

Chalcone (B49325) derivatives containing a thiophene (B33073) ring have also been evaluated for their cytotoxicity. In a study involving new thienyl chalcone derivatives, compounds 5 and 8 showed significant cytotoxic effects against the MCF-7 breast cancer cell line with IC₅₀ values of 7.79 ± 0.81 μM and 7.24 ± 2.10 μM, respectively. Compound 5 was also highly active against the MDA-MB-231 breast cancer cell line, with an IC₅₀ of 5.27 ± 0.98 μM. sysrevpharm.org Another study found that chalcones 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09) demonstrated high cytotoxicity against human colon adenocarcinoma cells (HT-29). nih.gov

| Compound/Analog | Cancer Cell Line | IC₅₀ Value (µM) |

| 4q (2-styrylchromone analog) | HeLa | 4.9 |

| 4m (2-styrylchromone analog) | PC-3 | 28.9 |

| Compound 5 (thienyl chalcone) | MCF-7 | 7.79 ± 0.81 |

| Compound 5 (thienyl chalcone) | MDA-MB-231 | 5.27 ± 0.98 |

| Compound 8 (thienyl chalcone) | MCF-7 | 7.24 ± 2.10 |

| Compound 8 (thienyl chalcone) | MDA-MB-231 | 21.58 ± 1.50 |

| C06 (thienyl chalcone) | HT-29 | Not specified |

| C09 (thienyl chalcone) | HT-29 | Not specified |

Mechanism of Cytotoxicity (e.g., tubulin assembly inhibition)

The cytotoxic effects of 2-(2-Thienyl)chromone analogs are often attributed to their ability to interfere with critical cellular processes, leading to apoptosis or cell cycle arrest. A primary mechanism identified for some of these compounds is the inhibition of tubulin polymerization. nih.govnih.gov

Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a proven strategy in cancer chemotherapy. nih.gov Studies on thienoisoquinoline derivatives revealed that the lead compound in the series causes mitotic arrest by disrupting microtubules. nih.gov Further investigation confirmed that the compound binds to the colchicine site on tubulin, thereby inhibiting its polymerization. nih.gov

Similarly, a 2-styrylquinazolinone analog, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone , was found to be the only compound in its series to inhibit tubulin polymerization, with an IC₅₀ value of 5.8 µM. nih.gov This inhibition led to the disruption of the cellular microtubule network in MCF7 breast cancer cells, induced a G2/M phase arrest in Burkitt lymphoma cells, and is consistent with its observed cytotoxic activity. nih.gov

The apoptotic pathway is another key mechanism. The chalcone derivative C06 was shown to induce apoptosis in human colon adenocarcinoma cells, which was confirmed by flow cytometry and changes in the expression of pro- and anti-apoptotic genes. nih.gov For the 2-styrylchromone analog 4q , exposure of HeLa cells to a low concentration (5 µM) induced cell death through DNA fragmentation and sub-G1 arrest. nih.gov A novel thiophene carboxylate compound, F8 , was also found to initiate the intrinsic apoptotic pathway in human acute lymphoblastic leukemia cells, confirmed by the activation of caspases 3/7. nih.gov

Neuroprotective and Acetylcholinesterase Inhibition

Derivatives containing the thienyl group have shown promise in the context of neurodegenerative diseases. Research has pointed towards their potential neuroprotective effects and their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the progression of Alzheimer's disease. nih.govresearchgate.netnih.gov

A study on 2-(2-Thienyl)benzothiazoline , a compound sharing the 2-thienyl moiety, demonstrated neuroprotective effects in a rotenone-induced rat model of Parkinson's disease. nih.govresearchgate.net Pre-treatment with this compound reversed the gross motor impairments caused by rotenone, suggesting it protects against the neurotoxin's destructive effects. nih.govresearchgate.net The thiophene group has been reported in various studies as an effective agent in treating cognitive and locomotory diseases. nih.govresearchgate.net

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase is a key therapeutic strategy. While direct studies on 2-(2-Thienyl)chromone are limited, the general class of chromones and related heterocyclic compounds have been investigated as AChE inhibitors. researchgate.netnih.gov The design of novel AChE inhibitors often incorporates heterocyclic scaffolds similar to the chromone (B188151) nucleus, combined with other functional groups to enhance binding to the enzyme's active site. nih.govnih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Many chromone derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. Oxidative stress is caused by an imbalance of reactive oxygen species (ROS), which can damage cells. nih.gov Antioxidants can neutralize these harmful species. nih.gov

A study on 2-styrylchromones, which are structurally analogous to 2-(2-thienyl)chromone, demonstrated that these compounds are potent scavengers of both reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govcore.ac.uk Some of the tested 2-styrylchromones were highly efficient, showing IC₅₀ values under 1 µM in some cases. nih.govcore.ac.uk

The structure-activity relationship revealed that the hydroxylation pattern, particularly on the B-ring (the styryl part), significantly influences the scavenging activity, with catecholic (dihydroxy) derivatives being the most effective. nih.govcore.ac.uk The presence of the styryl group itself was also found to contribute to the outstanding antioxidant activity observed. nih.govcore.ac.uk These findings suggest that the 2-substituent on the chromone ring plays a vital role in the molecule's ability to scavenge free radicals.

Enzyme Inhibition Profiles

Beyond their general biological activities, 2-(2-Thienyl)chromone analogs have been investigated for their ability to inhibit specific enzymes involved in disease pathways.

Mitogen-activated protein kinases (MAPKs) like p38α and MEK1 are critical regulators of cellular signaling pathways and are implicated in inflammatory diseases and cancer. mdpi.commdpi.com Inhibition of these kinases is a valuable therapeutic strategy. nih.gov

While direct data on 2-(2-Thienyl)chromone is not available, stilbene-based p38 inhibitors have been developed that incorporate a chromone scaffold. mdpi.com These compounds are designed to fit into the ATP binding pocket of the p38α kinase. mdpi.com The general structure often features a vicinal 4-fluorophenyl/4-pyridine motif, and various heterocyclic rings, including chromones, have been used as the core scaffold to hold these groups in the correct orientation for potent inhibition. mdpi.com

Furthermore, several series of thieno[2,3-b]pyridine analogues were synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC₅₀ of 170 nM. nih.gov This highlights the potential of the thienyl group in designing potent kinase inhibitors.

The ATP-binding cassette (ABC) transporter ABCG2 is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). nih.govfrontiersin.org Inhibiting ABCG2 can therefore be a strategy to overcome this resistance. nih.govnih.gov

Chromone derivatives have been identified as inhibitors of ABCG2. nih.gov In one study, a potent ABCG2 inhibitor derived from a chromone, named chromone 4a (C4a) , was characterized. nih.gov In vitro assays confirmed that C4a interacts with and inhibits the ABCG2 transporter, showing selectivity over other transporters like P-glycoprotein (P-gp) in cell-based assays. nih.gov Molecular dynamics simulations suggested that C4a binds in the same pocket as Ko143, a known ABCG2 inhibitor. nih.gov The development of such chromone-based inhibitors is considered a promising approach to tackle multidrug resistance in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies for 2-(2-Thienyl)chromone

The biological activity of 2-(2-thienyl)chromone analogs is significantly influenced by the nature and position of substituents on both the chromone ring and the 2-thienyl moiety. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for enhanced potency and in identifying key pharmacophoric features. These investigations have revealed that modifications to the core structure can modulate the cytotoxic and antioxidant properties of these compounds.

Impact of Substituents on Biological Potency

Systematic derivatization of the 2-(2-thienyl)chromone scaffold has demonstrated that the introduction of specific functional groups can profoundly impact biological efficacy. A study involving a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives highlighted the crucial role of substituents in their cytotoxic activity against various human cancer cell lines, including HepG2, A549, and HeLa scielo.br.

The research indicated that the substitution pattern on the 2-position's thiophene group, as well as the substituent at the 3-position of the 4H-chromene core, are critical determinants of cytotoxicity. A notable finding was that the incorporation of electron-withdrawing groups at the 3-position of the chromone ring was favorable for activity scielo.br. This suggests that such groups may enhance the interaction of the molecule with its biological target or alter its electronic properties to improve its pharmacokinetic or pharmacodynamic profile.

In a comparative analysis of these analogs, compounds bearing specific sulfonate esters at the 3-position of the chromone ring displayed excellent cytotoxic activity, in some cases surpassing that of the reference compounds, 4H-chromen-4-one and apigenin scielo.br. For instance, certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range against the tested cancer cell lines scielo.br. The collective findings from these studies underscore that strategic placement of substituents is a key factor in optimizing the biological potency of 2-(2-thienyl)chromone analogs.

| Compound | Substituent at C-3 of Chromone Ring | Cytotoxic Activity (IC50 in µM) against HeLa Cells |

|---|---|---|

| 4c | -OSO2-(p-F-Ph) | 3.87 ± 0.12 |

| 4d | -OSO2-(p-Cl-Ph) | 4.21 ± 0.15 |

| 4e | -OSO2-(p-Br-Ph) | 5.13 ± 0.09 |

| 4f | -OSO2-(p-I-Ph) | 5.89 ± 0.11 |

| 4g | -OSO2-(p-NO2-Ph) | 6.24 ± 0.18 |

| Apigenin (Positive Control) | N/A | 19.8 ± 0.98 |

Role of Thiophene Moiety in Ligand-Target Interactions

The thiophene ring, a common heterocycle in medicinal chemistry, serves as a crucial pharmacophore in the 2-(2-thienyl)chromone scaffold. It is often considered a bioisosteric replacement for a phenyl ring, a substitution that can enhance a compound's physicochemical properties, metabolic stability, and binding affinity for its biological target nih.gov. The sulfur atom within the thiophene ring is a key feature, as it can participate in hydrogen bonding, which can strengthen the interaction between the ligand and its receptor nih.gov.

While detailed molecular modeling studies specifically for 2-(2-thienyl)chromone analogs are not extensively reported in the available literature, the general principles of thiophene's role in drug-receptor interactions can be inferred. The planarity of the thiophene ring allows for favorable stacking interactions, such as π-π stacking with aromatic amino acid residues in a protein's binding pocket.

Mechanistic Studies of 2 2 Thienyl Chromone Interactions

Investigation of Molecular Targets and Pathways

Detailed investigations into the specific molecular targets of 2-(2-thienyl)chromone are not extensively documented in the available scientific literature. However, the broader class of chromone (B188151) derivatives is known for a wide range of pharmacological activities, suggesting interactions with various biological molecules and modulation of cellular pathways.

Enzyme-Ligand Interaction Dynamics

Specific studies detailing the enzyme-ligand interaction dynamics for 2-(2-thienyl)chromone are not prominently reported. Research on analogous chromone structures suggests that potential interactions could be driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, typical for small molecule inhibitors binding to enzyme active sites. Computational molecular docking and experimental biophysical assays would be required to elucidate the specific enzymes targeted by 2-(2-thienyl)chromone and the precise dynamics of these interactions.

Cellular Pathway Modulation

The precise cellular pathways modulated by 2-(2-thienyl)chromone remain an area for further investigation. Based on the activities of other substituted chromones, potential pathways could include those involved in inflammation, cell proliferation, and oxidative stress. Determining the specific effects of the 2-thienyl substitution on the chromone core is essential to map its cellular pathway modulation profile.

Biophysical Characterization of Ligand-Target Binding

There is a lack of specific biophysical data, such as dissociation constants (Kd), thermodynamic parameters from Isothermal Titration Calorimetry (ITC), or structural data from Nuclear Magnetic Resonance (NMR) spectroscopy, that characterize the binding of 2-(2-thienyl)chromone to a specific biological target. Such studies are critical for confirming direct molecular interactions and understanding the affinity and stoichiometry of the binding events.

Kinetic Analysis of Biochemical Processes

A quantitative kinetic analysis, including the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for 2-(2-thienyl)chromone's effect on specific biochemical processes has not been detailed in the reviewed literature. This information is necessary to understand the potency and mechanism of action should the compound be found to interact with specific enzymes or receptors.

Mechanisms of Photoinduced Transformations and Rearrangements

The photochemistry of chromones, including thienyl-substituted derivatives, has been a subject of significant research. These compounds are photochemically active and can undergo various structural transformations upon exposure to UV light. researchgate.net The presence of both a carbonyl group and a carbon-carbon double bond within the chromone structure allows for photo-excitation and subsequent reactions like isomerizations, cycloadditions, and rearrangements. researchgate.net

Photo-structural Transformations of Chromones

Studies on thienyl-substituted chromones have revealed specific photo-structural transformations. For instance, the photolysis of 6-chloro-3-hydroxy-2-(2′-thienyl)chromone at its absorption maximum (λmax = 360 nm) results in a photorearrangement. ptu.ac.in This transformation leads to a ring contraction, yielding a distinct product. The quantum yield for this product formation is reported to be relatively low at approximately 0.05, and it is not significantly affected by the polarity of the solvent. ptu.ac.in

Another class of photoinduced reactions involves intramolecular hydrogen abstraction. The phototransformations of 3-alkoxy-2-thienylchromones proceed through the formation of an intermediate 1,4-biradical, which then cyclizes to yield dihydrocyclized and dehydrogenated cyclized products. Similarly, photoreorganisations of 3-allyloxy-2-thienylchromones are initiated by intramolecular H-abstraction, leading to the formation of angular tetracyclic compounds. ptu.ac.in These reactions show good chemical efficiency, which is attributed to the high stability of the intermediate allylic 1,4-biradicals. ptu.ac.in

Furthermore, UV irradiation of 3-acyl-2-thienylchromones, which are initially non-luminescent, can induce a photorearrangement that results in the formation of intensely fluorescent products. dergipark.org.tr

Table 1: Photoinduced Transformation of a 2-(2-Thienyl)chromone Derivative

| Starting Compound | Irradiation Wavelength (λmax) | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 6-chloro-3-hydroxy-2-(2′-thienyl)chromone | 360 nm | 6-chloro-3-hydroxy-3-(2′-thienyl)-1,2-indandione | ~0.05 | ptu.ac.in |

Oxidative and Reductive Photoreactions

The photochemical behavior of 2-(2-thienyl)chromone and its derivatives is characterized by a series of oxidative and, to a lesser extent, reductive transformations upon exposure to light. These reactions are often initiated by the absorption of light by the chromone's carbonyl group, leading to the formation of excited states that can undergo various subsequent reactions.

One notable oxidative photoreaction involves the photolysis of 7-methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one in a methanolic solution containing iodine and in the presence of air. researchgate.net This process yields a mixture of products, including 9-methoxy-5-thiophenyl-12H-benzo[a]xanthene-12-one, 2-formyl-7-methoxyisoflavone, and thiophene-2-aldehyde. researchgate.net This transformation highlights a greener route for the synthesis of xanthones. researchgate.net

In a related context, the photolysis of 3-alkoxy-6-chloro-2-(thiophen-3-yl)-4H-chromen-4-ones under an inert atmosphere leads to tetracyclized products. These reactions are regiospecific, with product formation depending on the clipping of an intermediate 1,4-biradical with different positions of the thienyl ring.

Furthermore, the photochemical transformations of 3-alkoxy-2-thienylchromones have been shown to produce both dihydrocyclized and dehydrogenated (oxidized) cyclized products through a 1,4-biradical intermediate. The formation of the dehydrogenated products is often favored due to their greater aromaticity and stability compared to the non-aromatic and less stable dihydro derivatives. These reactions serve as a general method for preparing vinyl-substituted benzopyronopyrans.

The table below summarizes the key findings from a study on the photolysis of a 2-thienyl-substituted chromone derivative.

| Starting Material | Conditions | Products | Yield |

| 7-methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one | Methanol (B129727), I₂, air, photolysis | 9-methoxy-5-thiophenyl-12H-benzo[a]xanthene-12-one | Not specified |

| 2-formyl-7-methoxyisoflavone | Not specified | ||

| thiophene-2-aldehyde | Not specified |

Data sourced from a study on the photochemical reaction of a 2-thienyl derivative of chromone. researchgate.net

Information regarding specific reductive photoreactions of 2-(2-thienyl)chromone is less prevalent in the reviewed literature. However, photochemical dehalogenation has been observed in related chromone structures, such as 3-halo-2,3-dihydrobenzopyran-4-ones, which yield dehalogenated dihydrobenzopyran-4-ones and benzopyran-4-ones upon photolysis. researchgate.net This suggests that under appropriate conditions, reductive pathways may be possible for halogenated derivatives of 2-(2-thienyl)chromone.

Advanced Applications of 2 2 Thienyl Chromone Beyond Biomedical Research Non Clinical

Analytical Chemistry Applications

In the realm of analytical chemistry, 2-(2-thienyl)chromone and its derivatives have demonstrated significant potential as highly effective reagents and platforms for the development of novel detection methodologies.

Spectrophotometric Reagents for Metal Ion Determination

A notable application of 2-(2-thienyl)chromone derivatives is in the spectrophotometric determination of various metal ions. The introduction of a hydroxyl group at the 3-position of the chromone (B188151) ring, creating 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, yields a highly effective chromogenic reagent. This compound forms colored complexes with a range of metal ions, allowing for their quantification using spectrophotometry. researchgate.netresearchgate.netresearchgate.net

The underlying principle of this application lies in the formation of a stable complex between the 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one ligand and the target metal ion. This complexation results in a significant shift in the absorption spectrum to a longer wavelength, a phenomenon known as a bathochromic shift. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling accurate quantitative analysis. The selectivity of these reagents can be finely tuned by controlling the pH of the solution, which influences the formation and stability of the metal complexes.

Detailed research has been conducted on the use of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one for the determination of several metal ions, including zirconium(IV), iron(III), thorium(IV), vanadium(V), and cerium(III). researchgate.netresearchgate.netresearchgate.net These methods are often characterized by their simplicity, rapidity, high sensitivity, and good selectivity. For instance, the determination of zirconium(IV) can be carried out in an acidic medium, where the complex formed is rendered water-soluble by a micellar agent, allowing for direct measurement at 415 nm. researchgate.net Similarly, iron(III) forms a brown-colored complex that can be extracted into an organic solvent and measured spectrophotometrically. researchgate.net

Table 1: Spectrophotometric Determination of Various Metal Ions using 3-Hydroxy-2-(2-thienyl)-4H-chromen-4-one

| Metal Ion | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) |

|---|---|---|---|

| Zirconium(IV) researchgate.net | 415 | 2.73 x 10⁴ | 0.0034 |

| Iron(III) researchgate.net | 415 | 5.27 x 10⁴ | Not Reported |

| Thorium(IV) researchgate.net | 430 | 3.95 x 10⁴ | 0.0059 |

| Vanadium(V) | 420 | 3.27 x 10⁴ | 0.0016 |

| Cerium(III) researchgate.net | 430 | Not Reported | Not Reported |

Development of Detection Methodologies

Beyond its use in traditional spectrophotometry, the structural features of 2-(2-thienyl)chromone offer avenues for the development of more advanced analytical detection methodologies. The inherent fluorescence of the chromone scaffold, which can be modulated by substitution and complexation, makes it a promising candidate for the design of fluorescent sensors. For example, the development of analytical methods based on the fluorescence quenching or enhancement of 2-(2-thienyl)chromone derivatives upon interaction with specific analytes is an active area of research.

Furthermore, the thienyl group provides a site for further functionalization, allowing for the attachment of other recognition moieties or signaling units. This modularity enables the rational design of chemosensors with high selectivity and sensitivity for a wide range of target molecules beyond metal ions. The development of such sensors could lead to novel analytical tools for environmental monitoring, industrial process control, and food safety analysis.

Materials Science and Optoelectronic Applications

The unique photophysical properties of 2-(2-thienyl)chromone and its derivatives have garnered interest in the field of materials science, particularly for applications in optoelectronics and the development of advanced functional materials.

Photosensitive Chromone Derivatives for Optical Memory

The development of materials for high-density optical data storage is a critical area of research. Photosensitive chromone derivatives, including those with a thienyl substituent, have been investigated for their potential use in three-dimensional optical memory systems. These materials function based on a photochromic or photoreactive principle, where irradiation with light of a specific wavelength induces a change in their chemical structure and, consequently, their optical properties, such as absorption or fluorescence.

Research has demonstrated that certain chromone derivatives can be embedded in a polymer matrix to create a photosensitive medium. Upon irradiation with a laser, a photochemical reaction is initiated, leading to the formation of a fluorescent photoproduct. This process allows for the "writing" of data as fluorescent marks within the material. The stored information can then be "read" by detecting the fluorescence signal. The thienyl group in 2-(2-thienyl)chromone can influence the photochemical properties of the molecule, such as its absorption wavelength and the efficiency of the photoreaction, making it a key component in the design of these advanced materials.

Functionalized Thioethers in Advanced Materials

The thienyl moiety of 2-(2-thienyl)chromone contains a sulfur atom, which can be utilized as a handle for further chemical modification to introduce thioether functionalities. Functionalized thioethers are a class of compounds with diverse applications in materials science. The incorporation of thioether linkages into polymer backbones can significantly alter the material's properties, such as its refractive index, thermal stability, and processability.

While direct synthesis of functionalized thioethers from 2-(2-thienyl)chromone for advanced materials is an area with potential for future development, the general principles of thioether chemistry suggest promising avenues. For instance, polymers containing thioether groups are known to exhibit high refractive indices, a desirable property for optical materials used in lenses, optical films, and coatings. The synthesis of polymers incorporating the 2-(2-thienyl)chromone unit via its thienyl group could lead to novel materials with tailored optical and electronic properties for applications in optoelectronic devices.

Chemical Probes and Research Tools

In addition to their broader applications, 2-(2-thienyl)chromone derivatives have the potential to be developed into sophisticated chemical probes and research tools for fundamental scientific inquiry. The chromone core is a privileged scaffold in medicinal chemistry and has been explored for the development of fluorescent probes for biological imaging.

The inherent fluorescence of the chromone ring system can be exploited to design "turn-on" or "turn-off" fluorescent probes. In such a design, the fluorescence of the 2-(2-thienyl)chromone derivative is initially quenched. Upon interaction with a specific biological target, such as an enzyme or a particular cellular component, a chemical reaction or a conformational change occurs, leading to the restoration or enhancement of fluorescence. This change in fluorescence signal can be used to visualize and quantify the activity or presence of the target in a biological system. The thienyl group can be modified to introduce reactive groups or targeting ligands to direct the probe to its intended destination within a cell or organism. The development of such probes based on the 2-(2-thienyl)chromone scaffold could provide valuable tools for studying complex biological processes with high spatial and temporal resolution.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility

The accessibility of 2-(2-Thienyl)chromone and its derivatives is paramount for extensive biological screening and material application studies. While classical methods for chromone (B188151) synthesis exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

One promising direction is the refinement of cross-coupling reactions. Methodologies utilizing palladium catalysts have proven effective for constructing 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. acs.orgresearchgate.net A similar strategy could be optimized for the oxygen-containing chromone core, allowing for the late-stage introduction of the thienyl moiety. This would enable the rapid generation of a library of analogs with diverse substitution patterns on both the chromone and thiophene (B33073) rings.

Future synthetic explorations could focus on:

Microwave-assisted synthesis: To reduce reaction times and improve yields.

Continuous flow chemistry: For safer, more scalable, and automated production.

C-H activation/functionalization: Directly coupling thiophene with a pre-formed chromone core, minimizing the need for pre-functionalized starting materials.

One-pot multi-component reactions: To increase efficiency by combining several synthetic steps into a single operation.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Starting Materials | Key Features & Potential Advantages | Future Research Goal |

| Modified Baker-Venkataraman Rearrangement | Substituted 2'-hydroxyacetophenones, Thiophene esters | Well-established, reliable for core formation. | Improve yields and broaden substrate scope with functionalized thiophenes. |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | 2-Halochromones, Thienylboronic acids/stannanes | High functional group tolerance, allows late-stage diversification. | Develop more active and stable catalyst systems; explore greener reaction conditions. acs.orgresearchgate.net |

| Tandem Cyclization/Annulation Reactions | o-Hydroxyaryl enaminones, Thienyl-containing reagents | Rapid construction of complex chromone skeletons from simple precursors. | Design a specific tandem reaction for direct synthesis of 2-(2-thienyl)chromone. |

| Direct C-H Arylation | Chromone, Thiophene | Atom-economical, avoids pre-functionalization steps. | Identify suitable catalysts and reaction conditions to control regioselectivity and efficiency. |

In-depth Mechanistic Elucidation of Biological Activities

Derivatives of 2-(2-Thienyl)chromone have shown potential as antioxidant and cytotoxic agents. scielo.br However, the precise molecular mechanisms underlying these activities are not fully understood. Future research must move beyond preliminary screening to pinpoint the specific cellular targets and pathways modulated by this compound.

Key avenues for investigation include:

Enzyme Inhibition Assays: Chromone derivatives are known inhibitors of various enzymes, including xanthine oxidase, cyclooxygenase-2 (COX-2), and protein kinases. nih.govresearchgate.netmdpi.com Systematic screening of 2-(2-Thienyl)chromone against a panel of clinically relevant enzymes could identify specific inhibitory activities. For instance, its potential as a VEGFR-2 kinase inhibitor, a target for anti-angiogenic cancer therapy, could be explored, similar to studies on quinolyl-thienyl chalcones. nih.gov

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct protein binding partners of 2-(2-Thienyl)chromone within the cell.

Pathway Analysis: Once a target is identified, downstream signaling pathways affected by the compound's binding should be investigated using transcriptomics (RNA-seq) and proteomics to understand its effect on cellular function. For example, if found to be a potent antioxidant, its influence on pathways like Nrf2/KEAP1 should be explored.

Structural Biology: Co-crystallization of 2-(2-Thienyl)chromone with its identified protein target(s) would provide invaluable atomic-level insights into its binding mode, paving the way for rational, structure-based drug design.

Exploration of New Non-Clinical Applications

The unique photophysical properties inherent to conjugated heterocyclic systems like 2-(2-Thienyl)chromone suggest potential applications beyond the clinical realm. The chromone core itself has been used as a fluorophore in the development of fluorescent probes. rsc.org

Future research should explore its utility as:

Fluorescent Probes and Sensors: The thienyl-chromone scaffold could be functionalized to act as a "turn-on" or "turn-off" fluorescent sensor for specific analytes, such as metal ions (e.g., Hg²⁺), reactive oxygen species (e.g., H₂O₂), or biologically important thiols. rsc.orgresearchgate.netosti.gov The large Stokes shift observed in some chromone-based probes is a desirable feature that could be exploited. rsc.org

Organic Electronics: Thiophene-containing molecules are cornerstones of organic semiconductor research. The potential of 2-(2-Thienyl)chromone and its polymers as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells warrants investigation.

Agrochemicals: The chromone scaffold is present in some pesticides. Screening 2-(2-Thienyl)chromone and its derivatives for herbicidal, fungicidal, or insecticidal activity could open up new avenues in agriculture.

Advanced Computational Predictions and Experimental Validation

In silico methods are indispensable tools for accelerating the discovery process and reducing reliance on costly and time-consuming laboratory experiments. Future research on 2-(2-Thienyl)chromone should leverage a synergistic approach combining computational predictions with targeted experimental validation.

Key computational strategies include:

Density Functional Theory (DFT) Calculations: To predict the molecule's geometry, electronic properties (HOMO-LUMO gap), vibrational frequencies, and reactivity descriptors. figshare.commdpi.com This information can help rationalize its stability, photophysical properties, and potential for intermolecular interactions.

Molecular Docking: To predict the binding affinity and orientation of 2-(2-Thienyl)chromone within the active sites of known biological targets, such as various enzymes implicated in disease. nih.govsysrevpharm.org This can prioritize which enzyme inhibition assays are most likely to yield positive results.